N-ethyl-N-methylprop-2-enamide

Description

BenchChem offers high-quality N-ethyl-N-methylprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-N-methylprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

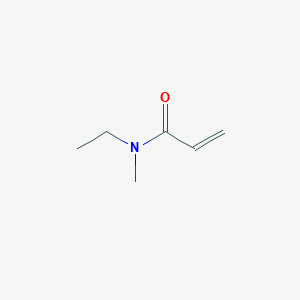

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-methylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-4-6(8)7(3)5-2/h4H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTWHNWBICCBPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102844-05-3 | |

| Details | Compound: 2-Propenamide, N-ethyl-N-methyl-, homopolymer | |

| Record name | 2-Propenamide, N-ethyl-N-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102844-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Data Validation and Re Examination:the Initial Step Involves a Thorough Validation of the Acquired Data. This Includes:

Instrument Calibration: Ensuring all spectrometers are properly calibrated using standard reference materials.

Sample Purity: Verifying the purity of the sample to rule out interference from impurities. Techniques like chromatography coupled with mass spectrometry can be employed for this purpose.

Experimental Parameters: Scrutinizing the experimental conditions under which the data were collected (e.g., solvent, temperature, concentration) as these can significantly influence spectroscopic results.

Isotopic Labeling:in Cases of Persistent Ambiguity, Isotopic Substitution Can Be a Definitive Tool. by Selectively Replacing an Atom E.g., ¹h with ²h, or ¹²c with ¹³c in the Molecule, Specific Peaks in the Spectra Will Shift in a Predictable Manner. This Allows for the Unambiguous Assignment of Signals to Particular Atoms or Functional Groups, Thereby Resolving Contradictions in the Initial Data Interpretation.

Interactive Table: Systematic Approach to Resolving Spectroscopic Contradictions

| Step | Methodology | Rationale |

| 1 | Data Validation | Ensure the quality and reliability of the initial spectroscopic data by checking instrument calibration, sample purity, and experimental parameters. |

| 2 | Multi-technique Corroboration | Compare and contrast data from different analytical techniques (e.g., Raman, IR, NMR, Mass Spectrometry) to find consensus and identify outliers. |

| 3 | Computational Modeling | Use theoretical calculations to predict spectroscopic properties and compare them with experimental results for more confident assignments. |

| 4 | Isotopic Labeling | Employ isotopic substitution to definitively assign spectral features to specific parts of the molecule. |

Derivatization Chemistry and Analogous Compound Exploration

Synthesis of Functionalized N-ethyl-N-methylprop-2-enamide Derivatives

The synthesis of N-ethyl-N-methylprop-2-enamide itself can be achieved through the reaction of N-ethyl-N-methylamine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This straightforward acylation serves as the foundation for creating a variety of derivatives.

Functionalization of the N-ethyl-N-methylprop-2-enamide backbone can be approached through several synthetic strategies, primarily targeting the α- and β-positions of the acryloyl moiety or by modifying the N-alkyl groups.

Table 1: Potential Synthetic Routes for Functionalized N-ethyl-N-methylprop-2-enamide Derivatives

| Functionalization Strategy | Reagents and Conditions | Potential Products |

| α-Arylation | N-Acryl-N-sulfonylimide precursor, Lewis base (e.g., DABCO) | α-Aryl-N-ethyl-N-methylprop-2-enamides |

| Michael Addition | Nucleophiles (e.g., thiols, amines, phosphines) | β-substituted-N-ethyl-N-methylpropanamides |

| Radical Addition | Alkyl radicals (from peroxides), photoredox catalysis | α- or β-alkylated N-ethyl-N-methylpropanamides |

One promising method for introducing aryl groups at the α-position involves a Lewis-base-mediated aryl/hydrogen exchange. This approach utilizes a polar S-to-C aryl migration on an N-acryl-N-sulfonylimide precursor, which, after SO2 extrusion, yields the α-aryl acrylamide (B121943). While this has been demonstrated for N-arylsulfonamides, adaptation to an N-ethyl-N-methyl system would provide a direct route to α-aryl derivatives.

The electrophilic nature of the double bond in N-ethyl-N-methylprop-2-enamide makes it susceptible to Michael addition reactions. A variety of nucleophiles, including thiols, secondary amines, and phosphines, can be added across the double bond to introduce a wide range of functional groups at the β-position. The reactivity in these conjugate additions is influenced by the nature of the nucleophile and the steric and electronic properties of the acrylamide.

Radical additions offer another avenue for functionalization. The use of peroxides or photoredox catalysis can generate alkyl radicals that add to the double bond, leading to the formation of α- or β-alkylated derivatives. The regioselectivity of the radical addition can be influenced by the reaction conditions and the nature of the radical species.

Systematic Modification of N-Substituents and their Impact on Chemical Behavior

The ethyl and methyl groups on the nitrogen atom of N-ethyl-N-methylprop-2-enamide play a significant role in determining its chemical and physical properties. Systematic modification of these N-substituents allows for the fine-tuning of the compound's reactivity, solubility, and conformational preferences.

The electronic nature of the N-substituents directly influences the electron density of the amide bond and the adjacent vinyl group. Replacing the ethyl and methyl groups with more electron-withdrawing substituents would be expected to increase the electrophilicity of the β-carbon, making the compound more susceptible to nucleophilic attack in Michael addition reactions. Conversely, bulkier N-alkyl groups can introduce steric hindrance, potentially slowing down the rate of such reactions.

The size and nature of the N-substituents also affect the conformational equilibrium around the amide C-N bond. For N,N-disubstituted amides, the presence of two different alkyl groups can lead to distinct rotational barriers and preferred conformations, which in turn can influence their reactivity and interactions in biological systems or during polymerization.

Table 2: Predicted Impact of N-Substituent Modification on Chemical Behavior

| N-Substituent Modification | Predicted Impact on Reactivity | Predicted Impact on Physical Properties |

| Increase in alkyl chain length | Decreased reactivity in Michael additions (steric hindrance) | Increased hydrophobicity, altered solubility |

| Introduction of electron-withdrawing groups | Increased electrophilicity of the β-carbon, enhanced reactivity | Altered polarity and solubility |

| Introduction of functional groups (e.g., hydroxyl, ether) | Potential for intramolecular catalysis or altered reaction pathways | Increased hydrophilicity, potential for hydrogen bonding |

Comparison with Structurally Related Amides

A comparative analysis of N-ethyl-N-methylprop-2-enamide with other structurally related amides provides valuable insights into how subtle structural changes can lead to significant differences in chemical behavior.

N-ethenyl-N-formyl-2-methylprop-2-enamide: The synthesis of this compound would likely involve the N-vinylation of N-formyl-2-methylprop-2-enamide. General methods for N-vinylation of amides often utilize acetylene (B1199291) or vinyl acetate in the presence of a catalyst. google.com The presence of the N-vinyl group introduces a second reactive double bond, making this molecule a potential crosslinking agent in polymerization reactions. The formyl group is a strong electron-withdrawing group, which would significantly impact the electronic properties of the amide and the adjacent vinyl group, likely increasing the electrophilicity of the β-carbon of the methacrylamide (B166291) moiety.

N-(2,2-dimethoxyethyl)prop-2-enamide: This compound can be synthesized by the reaction of aminoacetaldehyde dimethyl acetal with acryloyl chloride. prepchem.com The dimethoxyethyl group offers a latent aldehyde functionality. Under acidic conditions, the acetal can be hydrolyzed to reveal a highly reactive aldehyde group, which can then be used for further chemical modifications, such as Schiff base formation or aldol reactions. This makes N-(2,2-dimethoxyethyl)prop-2-enamide a useful building block for creating functional polymers and bioconjugates.

N-(2-Arylethyl)-2-methylprop-2-enamides: This class of compounds is readily synthesized by the acylation of 2-arylethylamines with methacryloyl chloride. chemicalbook.comjustia.com The aryl group can be substituted with various functional groups (e.g., -F, -Cl, -Br, -OMe), which allows for the tuning of the electronic and steric properties of the molecule. chemicalbook.comjustia.com These compounds have been successfully employed as functional monomers in the synthesis of molecularly imprinted polymers (MIPs). chemicalbook.comjustia.com The aryl group provides a recognition element for the template molecule, and the polymerizable methacrylamide moiety allows for the formation of a crosslinked polymer network. The reactivity of the double bond in these compounds is influenced by the electronic nature of the substituents on the aryl ring.

Table 3: Comparison of Structurally Related Amides

| Compound | Key Structural Feature | Primary Reactive Site(s) | Potential Applications |

| N-ethyl-N-methylprop-2-enamide | Tertiary amide with small alkyl groups | Acrylamide double bond (Michael addition, radical addition, polymerization) | Monomer for polymers, building block for functionalized molecules |

| N-ethenyl-N-formyl-2-methylprop-2-enamide | N-vinyl and N-formyl groups | Methacrylamide and vinyl double bonds | Crosslinking agent, reactive monomer |

| N-(2,2-dimethoxyethyl)prop-2-enamide | Acetal group (latent aldehyde) | Acrylamide double bond, aldehyde (after deprotection) | Functional monomer for polymers, bioconjugation |

| N-(2-Arylethyl)-2-methylprop-2-enamides | Arylethyl group | Methacrylamide double bond, aryl ring (for recognition) | Monomers for molecularly imprinted polymers, functional materials |

Investigation of Novel Derivatives for Research Applications

The development of novel derivatives of N-ethyl-N-methylprop-2-enamide and its analogues is driven by the need for new materials and molecules with tailored properties for specific research applications.

Functionalized derivatives of N-ethyl-N-methylprop-2-enamide can be utilized as monomers in the synthesis of "smart" polymers. For instance, incorporating pH-responsive or temperature-responsive groups onto the N-alkyl chains or the acryloyl backbone could lead to polymers that exhibit conformational changes in response to external stimuli.

The introduction of biocompatible or bioactive moieties could lead to the development of new biomaterials. For example, derivatives functionalized with peptides or carbohydrates could be used in drug delivery systems or as coatings for medical devices.

The comparative study of these amides also informs the design of new covalent inhibitors in medicinal chemistry. The reactivity of the acrylamide "warhead" towards nucleophilic residues in proteins can be modulated by the N-substituents. Understanding these structure-activity relationships is crucial for designing selective and potent inhibitors.

In the field of materials science, novel derivatives can be explored as components of advanced materials. For instance, the incorporation of photo-responsive groups could lead to the development of light-sensitive polymers for applications in optical data storage or photolithography.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-ethyl-N-methylprop-2-enamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of N-ethyl-N-methylprop-2-enamide is expected to exhibit distinct signals corresponding to the vinylic protons of the prop-2-enamide moiety, as well as the protons of the N-ethyl and N-methyl groups. Due to the restricted rotation around the amide C-N bond, it is possible to observe separate signals for the syn and anti conformers, leading to a more complex spectrum than would be anticipated from a freely rotating system.

The ¹³C NMR spectrum provides complementary information, showing resonances for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing in the downfield region of the spectrum. The vinylic carbons and the carbons of the N-alkyl substituents will also have characteristic chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for N-ethyl-N-methylprop-2-enamide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Vinylic CH (trans to C=O) | 6.5 - 6.8 | dd |

| Vinylic CH (cis to C=O) | 6.2 - 6.5 | dd |

| Vinylic CH₂ | 5.6 - 5.9 | dd |

| N-CH₂ (ethyl) | 3.3 - 3.6 | q |

| N-CH₃ (methyl) | 2.9 - 3.2 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for N-ethyl-N-methylprop-2-enamide

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 165 - 170 |

| Vinylic CH | 128 - 132 |

| Vinylic CH₂ | 125 - 128 |

| N-CH₂ (ethyl) | 40 - 45 |

| N-CH₃ (methyl) | 35 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Spatial Arrangement

To definitively assign the proton and carbon signals and to understand the spatial relationships between different parts of the molecule, two-dimensional NMR techniques are employed. Correlation Spectroscopy (COSY) experiments would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl group and the vinylic system.

Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining the spatial proximity of protons. In the context of N-ethyl-N-methylprop-2-enamide, NOESY can be used to distinguish between the syn and anti conformers by observing correlations between the N-alkyl protons and the vinylic protons.

Variable-Temperature NMR for Dynamic Equilibria and Tautomerism

The presence of rotational isomers (rotamers) around the amide bond can be investigated using variable-temperature (VT) NMR. At room temperature, if the rotation is slow on the NMR timescale, separate signals for each rotamer may be observed. As the temperature is increased, the rate of rotation increases, which can lead to the coalescence of these signals into a single, averaged peak. By analyzing the spectra at different temperatures, the energy barrier to rotation can be determined.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of N-ethyl-N-methylprop-2-enamide will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, typically found in the region of 1650-1600 cm⁻¹. Other key absorptions include the C=C stretching of the vinyl group and the C-H stretching and bending vibrations of the alkyl and vinyl moieties.

Table 3: Characteristic IR Absorption Frequencies for N-ethyl-N-methylprop-2-enamide

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Amide) | 1650 - 1600 | Strong |

| C=C (Vinyl) | 1640 - 1610 | Medium |

| =C-H Stretch (Vinyl) | 3100 - 3000 | Medium |

| C-H Stretch (Alkyl) | 3000 - 2850 | Medium-Strong |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for accurately determining the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision, the elemental composition can be unequivocally established. For N-ethyl-N-methylprop-2-enamide (C₆H₁₁NO), the expected exact mass can be calculated and compared to the experimentally observed value, providing strong evidence for the compound's identity.

Table 4: High-Resolution Mass Spectrometry Data for N-ethyl-N-methylprop-2-enamide

| Molecular Formula | Calculated Exact Mass | Observed m/z |

|---|

Advanced Electron Energy-Loss Spectroscopy (EELS) and Raman Spectroscopy for Local Chemistry Analysis

Advanced spectroscopic methods like EELS and Raman spectroscopy offer powerful tools for the detailed characterization of the local chemical and electronic structure of molecules such as N-ethyl-N-methylprop-2-enamide.

Electron Energy-Loss Spectroscopy (EELS):

EELS is a technique that analyzes the energy distribution of electrons that have interacted with a sample, providing insights into its elemental composition, chemical bonding, and electronic properties at a high spatial resolution. In a hypothetical EELS analysis of N-ethyl-N-methylprop-2-enamide, distinct energy-loss events would correspond to the core-level excitations of the constituent atoms (Carbon, Nitrogen, and Oxygen).

The fine structure of these core-loss edges can reveal information about the local chemical environment. For instance, the Carbon K-edge spectrum would exhibit features corresponding to the different bonding states of carbon atoms within the molecule: the sp² hybridized carbons of the vinyl group (C=C), the carbonyl carbon (C=O), the ethyl group carbons (C-C, C-N), and the methyl group carbon (C-N). Subtle shifts in the energy of these features, known as chemical shifts, can provide information about the local charge distribution and bonding. Similarly, the Nitrogen K-edge would be sensitive to the tertiary amide environment, and the Oxygen K-edge would provide information about the carbonyl group.

Raman Spectroscopy:

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a given compound. For N-ethyl-N-methylprop-2-enamide, a theoretical Raman spectrum would be characterized by a series of bands corresponding to the vibrational modes of its functional groups.

Key vibrational modes that would be expected in the Raman spectrum of N-ethyl-N-methylprop-2-enamide include:

C=C stretching: A strong band characteristic of the vinyl group.

C=O stretching (Amide I band): A prominent band associated with the carbonyl group of the tertiary amide. spectroscopyonline.com

C-N stretching: Vibrations associated with the bonds between the nitrogen and the ethyl and methyl groups.

CH₂, CH₃ stretching and bending modes: Vibrations originating from the ethyl and methyl groups.

The precise frequencies of these bands can be influenced by the local molecular environment, including conformational isomers that may arise from restricted rotation around the C-N amide bond. mdpi.com The presence of such isomers could lead to the appearance of additional or broadened peaks in the Raman spectrum.

Interactive Table: Expected Raman Shifts for N-ethyl-N-methylprop-2-enamide Functional Groups

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Vinyl (C=C) | Stretching | ~1610 - 1650 |

| Carbonyl (C=O) | Stretching (Amide I) | ~1630 - 1670 |

| C-N | Stretching | ~1250 - 1350 |

| Ethyl (C-H) | Stretching | ~2850 - 2960 |

| Methyl (C-H) | Stretching | ~2870 - 2980 |

| Ethyl (C-H) | Bending | ~1375 - 1470 |

| Methyl (C-H) | Bending | ~1370 - 1465 |

Note: The values in this table are illustrative and based on typical ranges for the respective functional groups in similar molecules. Actual experimental values for N-ethyl-N-methylprop-2-enamide may vary.

Methodologies for Resolving Contradictions in Spectroscopic Data

In the structural elucidation of a compound like N-ethyl-N-methylprop-2-enamide, it is possible to encounter conflicting data from different spectroscopic techniques or even within the same technique under different conditions. A systematic approach is crucial for resolving such discrepancies.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the electronic structure and equilibrium geometry of N-ethyl-N-methylprop-2-enamide. These calculations reveal the distribution of electrons within the molecule and the three-dimensional arrangement of its atoms.

The molecular geometry of N-ethyl-N-methylprop-2-enamide is characterized by a planar amide group, a consequence of the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. This delocalization results in a partial double bond character for the C-N bond, restricting its rotation. The vinyl group is also planar. The ethyl and methyl substituents on the nitrogen atom introduce steric bulk that influences the molecule's preferred conformation.

Calculations on analogous molecules, such as N,N-dimethylacrylamide, provide a basis for understanding the electronic properties of N-ethyl-N-methylprop-2-enamide. The highest occupied molecular orbital (HOMO) is typically localized on the C=C double bond and the nitrogen atom, while the lowest unoccupied molecular orbital (LUMO) is centered on the C=C double bond and the carbonyl group. This distribution of frontier orbitals is crucial for predicting the molecule's reactivity, particularly in reactions such as Michael additions and polymerizations.

Table 1: Calculated Molecular Properties of a Representative N,N-Disubstituted Acrylamide (B121943)

| Property | Value | Method of Calculation |

|---|---|---|

| Dipole Moment | ~3.7 D | DFT (B3LYP/6-31G*) |

| C=C Bond Length | ~1.34 Å | DFT (B3LYP/6-31G*) |

| C=O Bond Length | ~1.23 Å | DFT (B3LYP/6-31G*) |

| C-N Bond Length | ~1.36 Å | DFT (B3LYP/6-31G*) |

| HOMO Energy | ~-6.8 eV | DFT (B3LYP/6-31G*) |

Note: The data in this table is representative of N,N-disubstituted acrylamides and serves as an estimation for N-ethyl-N-methylprop-2-enamide.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of N-ethyl-N-methylprop-2-enamide, including its conformational flexibility and interactions with other molecules. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.

Conformational analysis of N-ethyl-N-methylprop-2-enamide through MD simulations reveals the rotational dynamics around the C-N bond and the single bonds of the ethyl group. While the C-N bond has a significant barrier to rotation due to its partial double bond character, fluctuations and transient conformations are possible. The orientation of the ethyl and methyl groups relative to the plane of the amide is also a key aspect of its conformational landscape. Studies on similar molecules like N-ethyl-N-methylacetamide have shown that the most stable conformer has the N-ethyl group syn to the carbonyl group researchgate.net.

MD simulations are also invaluable for studying the intermolecular interactions of N-ethyl-N-methylprop-2-enamide in different environments, such as in solution. These simulations can elucidate the nature and strength of interactions with solvent molecules, including hydrogen bonding and van der Waals forces. Understanding these interactions is critical for predicting the solubility and aggregation behavior of the monomer and its corresponding polymer.

Table 2: Representative Intermolecular Interaction Energies

| Interaction Type | Energy Range (kcal/mol) |

|---|---|

| Hydrogen Bonding (with water) | 3 - 7 |

| Dipole-Dipole Interactions | 1 - 3 |

Note: These are typical energy ranges for the specified intermolecular interactions and are context-dependent.

Prediction of Reactivity and Mechanistic Pathways (e.g., via Hammett Substituent Constants)

The reactivity of N-ethyl-N-methylprop-2-enamide can be predicted using computational methods that analyze its electronic structure and the energetics of potential reaction pathways. The presence of both a nucleophilic nitrogen and an electrophilic β-carbon in the vinyl group makes it susceptible to various reactions.

The primary mode of reactivity for acrylamides is the Michael addition, where a nucleophile attacks the β-carbon of the double bond. Computational studies can model the reaction pathway of this addition, determining the activation energy and the structure of the transition state. The reactivity of the double bond is influenced by the electron-donating nature of the N-ethyl-N-methylamino group, which can affect the electrophilicity of the β-carbon. The electron-donating inductive effect of the alkyl groups on the nitrogen can lower the electrophilicity and thus the reactivity compared to unsubstituted acrylamide nih.govacs.org.

The Hammett equation provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds wikipedia.orglibretexts.org. While N-ethyl-N-methylprop-2-enamide is not an aromatic compound, the principles of linear free-energy relationships can be conceptually applied to understand how the electronic effects of the N-alkyl groups influence reaction rates. The substituent constant (σ) for the N-ethyl-N-methylamino group would reflect its electron-donating character. A reaction constant (ρ) could be determined for a specific reaction, indicating its sensitivity to the electronic effects of the substituents acs.orgyoutube.comyoutube.com.

Table 3: Hammett Substituent Constants (σp) for Representative Groups

| Substituent | σp |

|---|---|

| -N(CH₃)₂ | -0.83 |

| -NH₂ | -0.66 |

| -OH | -0.37 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -Cl | +0.23 |

| -CN | +0.66 |

Note: This table provides a selection of Hammett constants to illustrate the electronic effects of different functional groups.

Theoretical Modeling of Polymerization Processes

Theoretical modeling plays a crucial role in understanding the polymerization of N-ethyl-N-methylprop-2-enamide. Computational studies can simulate the elementary steps of polymerization, including initiation, propagation, and termination, providing insights into the reaction kinetics and the structure of the resulting polymer.

For the free-radical polymerization of N-ethyl-N-methylprop-2-enamide, quantum chemical calculations can be used to determine the activation energies for the addition of a radical initiator to the monomer and for the subsequent propagation steps where the growing polymer chain adds to another monomer unit. These calculations help in understanding the rate of polymerization and the factors that influence it. The stereochemistry of the propagation step, which determines the tacticity of the polymer, can also be investigated computationally.

Table 4: Representative Activation Energies for Radical Polymerization Steps of Acrylamides

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Initiation (Radical addition to monomer) | 5 - 10 |

| Propagation | 4 - 8 |

Note: These are typical activation energy ranges and can vary depending on the specific monomer, initiator, and solvent system.

Emerging Research Areas and Future Directions for N Ethyl N Methylprop 2 Enamide

Integration in Biosensor Development and Recognition Elements

A significant area of emerging research for N-ethyl-N-methylprop-2-enamide and its derivatives lies in the development of advanced biosensors. These sophisticated analytical devices rely on the specific recognition of target molecules, and polymers derived from N-ethyl-N-methylprop-2-enamide are showing promise as highly effective recognition elements.

Molecularly imprinted polymers (MIPs) are a class of synthetic materials engineered to have specific binding sites for a target molecule. Derivatives of N-ethyl-N-methylprop-2-enamide, such as N-(2-arylethyl)-2-methylprop-2-enamides, serve as functionalized templates in the synthesis of MIPs. mdpi.comnih.govresearchgate.netnih.gov In this process, the functional monomer, a derivative of N-ethyl-N-methylprop-2-enamide, is polymerized in the presence of a template molecule. After polymerization, the template is removed, leaving behind a cavity that is complementary in shape and functionality to the target analyte.

An exemplary application of this is the synthesis of MIPs using N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide as the functionalized template and divinylbenzene (B73037) as a cross-linker. mdpi.comnih.gov The resulting polymer demonstrated a high affinity for the biomolecules tyramine (B21549) and L-norepinephrine. mdpi.comnih.gov This high selectivity and affinity make these MIPs ideal for use as recognition elements in biosensors designed to detect specific biomolecules. The semi-covalent imprinting strategy employed in these studies results in well-defined binding sites, leading to enhanced sensor performance. mdpi.comnih.gov

Table 1: Examples of N-(2-arylethyl)-2-methylprop-2-enamide Derivatives in MIP Synthesis

| Derivative | Target Analyte | Imprinting Factor |

| N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | Tyramine | 2.47 mdpi.comnih.gov |

| N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | L-norepinephrine | 2.50 mdpi.comnih.gov |

Use as a Building Block for Complex Molecule Synthesis

The chemical structure of N-ethyl-N-methylprop-2-enamide, featuring a reactive vinyl group and an amide functionality, makes it a valuable building block for the synthesis of more complex molecules. Its ability to participate in various chemical reactions allows for the introduction of specific functional groups and the construction of larger molecular architectures.

One notable application is its use as an intermediate in the synthesis of surfactants and emulsifiers. myskinrecipes.com The vinyl group allows for polymerization or addition reactions, while the amide group can be modified to introduce hydrophilic or hydrophobic moieties, which are essential for the properties of surface-active agents.

Furthermore, derivatives of N-ethyl-N-methylprop-2-enamide have been utilized in the synthesis of novel compounds with potential pharmaceutical applications. For instance, the N-acylation of phenethylamine (B48288) to produce 2-phenylethylacetamide has been employed as a step in the multi-step synthesis of new antimalarial drugs. nih.gov This highlights the potential of N-ethyl-N-methylprop-2-enamide and its analogues as precursors for bioactive molecules. The ability to introduce various substituents onto the aromatic ring of N-(2-arylethyl)-2-methylprop-2-enamide derivatives further expands the scope of accessible complex molecules. mdpi.comresearchgate.netnih.gov

Exploration in Environmental Chemistry Research (e.g., Flocculation Mechanisms in Wastewater Treatment through polymeric forms)

Polymeric forms of acrylamides have long been recognized for their utility in environmental applications, particularly in wastewater treatment. Specialty acrylamide-based polymers, which can be synthesized from monomers like N-ethylprop-2-enamide, are effective flocculants for removing suspended solids from water. myskinrecipes.com

The flocculation mechanism of these polymers involves the destabilization of colloidal particles, leading to their aggregation into larger flocs that can be easily separated from the water. This process is often facilitated by two primary mechanisms: charge neutralization and bridging. Cationic polymers can neutralize the negative surface charges of suspended particles, reducing electrostatic repulsion and allowing them to agglomerate. The long polymer chains can also adsorb onto multiple particles simultaneously, forming bridges that link them together into larger, settleable flocs.

While specific studies on the flocculation mechanisms of poly(N-ethyl-N-methylprop-2-enamide) are not extensively detailed in the provided search results, the general principles of acrylamide-based flocculants apply. Future research in this area will likely focus on optimizing the polymer structure, molecular weight, and charge density of N-ethyl-N-methylprop-2-enamide-based polymers to enhance their flocculation efficiency for specific types of wastewater.

Advanced Methodologies for Polymer Design and Synthesis

The development of controlled radical polymerization (CRP) techniques has revolutionized the synthesis of well-defined polymers with precise control over molecular weight, architecture, and functionality. These advanced methodologies are highly applicable to monomers like N-ethyl-N-methylprop-2-enamide, enabling the design of sophisticated polymer structures for various applications.

Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) allow for the synthesis of block copolymers with tailored properties. mdpi.com For example, the synthesis of block copolymers containing poly(N-vinyl pyrrolidone) and poly(n-alkyl methacrylates) has been achieved using RAFT polymerization. nih.gov This approach allows for the creation of amphiphilic block copolymers that can self-assemble into micelles, which have potential applications in drug delivery. nih.gov Given the structural similarities, N-ethyl-N-methylprop-2-enamide could be incorporated into similar block copolymer structures, leading to new materials with unique solution properties and functionalities.

The ability to create block copolymers with both hydrophilic and hydrophobic segments is particularly valuable for biomedical applications. For instance, thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) have been extensively studied for drug delivery and tissue engineering. mdpi.commdpi.com By copolymerizing N-ethyl-N-methylprop-2-enamide with monomers like N-isopropylacrylamide, it may be possible to fine-tune the lower critical solution temperature (LCST) and other properties of the resulting hydrogels. mdpi.commdpi.com

Rational Design of Derivatives for Targeted Chemical Functions

The ability to systematically modify the chemical structure of N-ethyl-N-methylprop-2-enamide opens up possibilities for the rational design of derivatives with specific, targeted chemical functions. By introducing different substituents, researchers can tailor the properties of the resulting molecules and polymers for a wide range of applications.

A prime example of this is the synthesis of a series of aromatic N-(2-arylethyl)-2-methylprop-2-enamides with various substituents on the benzene (B151609) ring, such as 4-F, 4-Cl, 2,4-Cl2, 4-Br, 4-OMe, and 3,4-(OMe)2. mdpi.comresearchgate.netnih.gov These derivatives were specifically designed to act as functionalized templates for creating molecularly imprinted polymers with high selectivity for target biomolecules. mdpi.comresearchgate.netnih.gov This demonstrates a clear strategy for rationally designing monomers to achieve a desired function in the final polymer.

This approach can be extended to other areas as well. For instance, by incorporating specific functional groups, derivatives of N-ethyl-N-methylprop-2-enamide could be designed to act as:

Responsive materials: Introducing pH- or temperature-sensitive groups could lead to smart polymers that change their properties in response to environmental stimuli.

Bioconjugates: Attaching bioactive molecules could create materials for targeted drug delivery or diagnostic applications.

Cross-linking agents: Incorporating multiple polymerizable groups could lead to the formation of robust polymer networks with tailored mechanical properties.

The systematic exploration of structure-property relationships in N-ethyl-N-methylprop-2-enamide derivatives will be crucial for unlocking their full potential in various scientific and technological fields.

Q & A

Q. What experimental protocols are recommended for synthesizing N-ethyl-N-methylprop-2-enamide with high purity?

Methodological Answer: Synthesis typically involves acylation of N-ethyl-N-methylamine with acryloyl chloride under inert conditions. Key steps include:

- Reaction Setup: Use anhydrous solvents (e.g., dichloromethane) and a Schlenk line to exclude moisture .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

- Purity Assessment: Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (absence of residual solvent or starting material peaks) .

Q. Table 1: Example Reaction Conditions

| Parameter | Value/Description |

|---|---|

| Solvent | Anhydrous dichloromethane |

| Temperature | 0–5°C (ice bath) |

| Reaction Time | 4 hours |

| Yield | 70–85% |

Q. Which spectroscopic techniques are critical for characterizing N-ethyl-N-methylprop-2-enamide, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR:

- ¹H NMR: Expect peaks for the enamide double bond (δ 5.8–6.5 ppm, multiplet) and N-ethyl/methyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for N-CH₂) .

- ¹³C NMR: The carbonyl carbon (C=O) appears at δ 165–170 ppm, with alkene carbons at δ 120–130 ppm .

- IR Spectroscopy: Confirm the acrylamide C=O stretch (1640–1680 cm⁻¹) and N-H absence (to rule byproduct formation) .

- Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ at m/z 142.1 (C₆H₁₁NO) .

Note: Cross-validate with elemental analysis (C, H, N ±0.3%) to resolve ambiguities .

Q. What safety protocols are essential when handling N-ethyl-N-methylprop-2-enamide in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use a fume hood for synthesis steps involving volatile reagents .

- Waste Disposal: Segregate toxic waste in labeled containers for professional disposal to avoid environmental contamination .

- Emergency Measures: In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for N-ethyl-N-methylprop-2-enamide across studies?

Methodological Answer:

- Cross-Technique Validation: Compare NMR data with IR (to confirm functional groups) and X-ray crystallography (for unambiguous structural confirmation) .

- Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

- Dynamic Effects: Variable-temperature NMR can identify conformational flexibility causing peak splitting .

Q. Table 2: Example NMR Data Discrepancy Analysis

| Source | δ (¹H, ppm) for CH₂ | Possible Cause |

|---|---|---|

| Study A (CDCl₃) | 3.35 | Baseline solvent shift |

| Study B (DMSO-d₆) | 3.45 | Hydrogen bonding effects |

Q. What computational approaches are suitable for predicting the reactivity of N-ethyl-N-methylprop-2-enamide in Michael addition reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- Software Tools: Use Gaussian or ORCA for geometry optimization, with B3LYP/6-31G(d) basis set .

Example Workflow:

Optimize reactant/product geometries.

Calculate activation energy (ΔG‡) for the reaction pathway.

Validate with experimental kinetic data (e.g., UV-Vis monitoring) .

Q. How should researchers design experiments to assess the biological activity of N-ethyl-N-methylprop-2-enamide as a potential enzyme inhibitor?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) to measure IC₅₀ values .

- Dose-Response Curves: Test concentrations from 1 nM to 100 µM, with triplicate measurements .

- Controls: Include positive (known inhibitor) and negative (DMSO vehicle) controls .

- Statistical Analysis: Apply ANOVA with post-hoc Tukey test (α=0.05) to confirm significance .

Q. Table 3: Example Assay Parameters

| Parameter | Detail |

|---|---|

| Enzyme | Trypsin (EC 3.4.21.4) |

| Substrate | Bz-Phe-Val-Arg-pNA (0.2 mM) |

| Incubation Time | 30 minutes at 37°C |

| Detection | Absorbance at 405 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.